molecular formula C18H17N3O2 B12610241 4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde CAS No. 645391-64-6

4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde

Cat. No.: B12610241
CAS No.: 645391-64-6
M. Wt: 307.3 g/mol
InChI Key: BVAXYIJBIQCXNW-UHFFFAOYSA-N
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Description

4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatile biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction between an azide and an alkyne to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The resulting triazole intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde is unique due to its specific structure, which combines the triazole ring with an aldehyde group and an ethoxybenzene moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

645391-64-6

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

4-[2-(5-methyl-2-phenyltriazol-4-yl)ethoxy]benzaldehyde

InChI

InChI=1S/C18H17N3O2/c1-14-18(20-21(19-14)16-5-3-2-4-6-16)11-12-23-17-9-7-15(13-22)8-10-17/h2-10,13H,11-12H2,1H3

InChI Key

BVAXYIJBIQCXNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1CCOC2=CC=C(C=C2)C=O)C3=CC=CC=C3

Origin of Product

United States

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